Thalictricoside
CAS No.: 649758-25-8
Cat. No.: VC4349599
Molecular Formula: C19H27NO12
Molecular Weight: 461.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649758-25-8 |
|---|---|
| Molecular Formula | C19H27NO12 |
| Molecular Weight | 461.42 |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |
| Standard InChI Key | ZHVLPKFAODFQST-BMVMOQKNSA-N |
| SMILES | C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |
Introduction
Discovery and Natural Occurrence
Thalictricoside was first reported in a 2003 phytochemical investigation of Thalictrum orientale Boiss., a perennial herb native to Eastern Mediterranean regions . Researchers employed methanol extraction followed by chromatographic purification to isolate the compound from rhizomes and roots, yielding 2-(4′-hydroxyphenyl)-nitroethane-4′-O-[β-xylopyranosyl-(1→6)-β-glucopyranoside] as a novel structure . Subsequent studies identified thalictricoside in related Thalictrum species, though its distribution appears restricted compared to more ubiquitous alkaloids in this genus .
Structural Elucidation and Molecular Characteristics
Spectroscopic Determination
The initial structural characterization combined high-resolution mass spectrometry (HR-MALDI-MS) and multidimensional NMR spectroscopy. Key data included:
Table 1: Selected NMR Data for Thalictricoside (DMSO-d6)
| Position | δ<sup>13</sup>C (ppm) | δ<sup>1</sup>H (ppm) | Multiplicity | HMBC Correlations |
|---|---|---|---|---|
| 1' | 139.6 | - | - | C2', C6' |
| 4'-O-Glc | 103.0 | 4.90 (d, J=7.8 Hz) | Doublet | C1'', C3' |
| NO<sub>2</sub> | 20.7 | 4.21 (m) | Multiplet | C1', C2' |
The HR-MALDI-MS spectrum exhibited a [M+Na]<sup>+</sup> ion at m/z 484.1441, consistent with the molecular formula C<sub>19</sub>H<sub>27</sub>NO<sub>12</sub> (calc. 484.1432) . The nitroethyl group (δ<sub>H</sub> 4.21 ppm, δ<sub>C</sub> 20.7 ppm) and aromatic protons (δ<sub>H</sub> 6.69–7.60 ppm) were pivotal in establishing the aglycone structure .
Glycosidic Linkage Analysis
The disaccharide moiety was resolved through COSY and HSQC-TOCSY experiments, revealing a β-xylopyranosyl-(1→6)-β-glucopyranoside linkage. Key NOE correlations between H-1'' (Glc) and H-6''' (Xyl) confirmed the interglycosidic bond .
Table 2: Glycosidic Residue Assignments
| Sugar | H-1 (δ<sub>H</sub>, ppm) | <sup>13</sup>C Chemical Shifts (ppm) |
|---|---|---|
| Glc | 4.90 (d, J=7.8 Hz) | 103.0 (C-1), 75.2 (C-5) |
| Xyl | 4.35 (d, J=7.2 Hz) | 105.8 (C-1'''), 77.4 (C-5''') |
Biosynthetic Considerations
Though thalictricoside's biosynthetic pathway remains uncharacterized, hypothetical routes propose:
-
Phenylpropanoid precursor: Conversion of phenylalanine to 4-hydroxyphenylpyruvate via ammonia-lyase
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Nitroethyl formation: Potential nitration of β-phenethyl alcohol derivatives, though enzymatic mechanisms are unclear
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Glycosylation: Sequential attachment of glucose and xylose by UDP-dependent glycosyltransferases
Analytical Characterization and Chemotaxonomic Significance
Spectroscopic Fingerprints
The compound's unique 13C NMR profile facilitates identification in complex matrices:
Table 3: Diagnostic 13C NMR Signals (DMSO-d6)
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-1' | 139.6 | Aromatic quaternary C |
| C-2' | 134.9 | Nitroethyl attachment |
| C-1'' (Glc) | 103.0 | Anomeric carbon (β-link) |
| C-1''' (Xyl) | 105.8 | Anomeric carbon (β-link) |
Chemotaxonomic Utility
Thalictricoside serves as a chemotaxonomic marker for Thalictrum sect. Orientalea, with its presence corroborating molecular phylogenies that separate Eastern Mediterranean species from North American congeners . The compound's absence in alkaloid-rich Thalictrum species (e.g., T. flavum) further supports sectional classification based on secondary metabolite profiles .
Pharmacological Perspectives
While direct biological studies on thalictricoside are lacking, structural analogs provide insight into potential activities:
-
Nitro group reactivity: The nitroethyl moiety may undergo enzymatic reduction to nitroso or amine derivatives, potentially interacting with thiol-containing proteins
-
Glycoside transport: The disaccharide unit could enhance water solubility, facilitating membrane transport in biological systems
-
Antioxidant potential: The 4-hydroxyphenyl group may scavenge free radicals, though this requires experimental validation
Notably, related nitro-containing compounds from Papaver exhibit acetylcholinesterase inhibition, suggesting thalictricoside could share similar bioactivity pending targeted assays .
Future Research Directions
Critical knowledge gaps persist:
-
Biosynthetic enzymes: Identification of nitration and glycosylation enzymes through transcriptomic/proteomic approaches
-
Ecological role: Investigation into allelopathic or herbivore-deterrent functions in Thalictrum species
-
Pharmacokinetics: ADMET profiling to assess therapeutic potential
-
Synthetic access: Development of concise synthetic routes for structure-activity relationship studies
Addressing these areas will clarify thalictricoside's ecological and pharmacological significance, potentially positioning it as a lead compound for drug discovery or a biosynthetic engineering target.
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